5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride is a chemical compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is known for its reactivity and utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride typically involves the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole . This process can be carried out using reagents such as phosphorus pentasulfide and triethylamine in chloroform . The reaction conditions are usually mild, and the transformation has good functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimizations for large-scale production. The use of efficient catalysts and green chemistry principles can enhance the yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with amines to form sulfonamides.
Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include thiourea, substituted benzaldehydes, and Lawesson’s reagent . The conditions often involve mild temperatures and the presence of catalysts such as silica-supported tungstosilisic acid .
Major Products
The major products formed from these reactions include sulfonamides and various substituted thiazole derivatives .
Scientific Research Applications
5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its role in developing new pharmaceuticals with various biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride involves its reactivity as an electrophilic reagent. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamides and other derivatives . The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride is unique due to its specific ethoxy and methyl substitutions, which confer distinct reactivity and properties compared to other thiazole derivatives. These substitutions can influence its solubility, stability, and overall chemical behavior .
Properties
CAS No. |
89502-03-4 |
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Molecular Formula |
C6H8ClNO3S2 |
Molecular Weight |
241.7 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-thiazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO3S2/c1-3-11-6-5(13(7,9)10)8-4(2)12-6/h3H2,1-2H3 |
InChI Key |
LRUOTUHZPGOBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(S1)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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